molecular formula C8H12ClNO2 B15070292 O-(3-Methoxybenzyl)hydroxylaminehydrochloride

O-(3-Methoxybenzyl)hydroxylaminehydrochloride

Cat. No.: B15070292
M. Wt: 189.64 g/mol
InChI Key: KGZRKPDSZXMRNI-UHFFFAOYSA-M
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Description

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride is a chemical compound with the molecular formula C8H12ClNO2. It is known for its unique structure, which includes an ammoniooxy group attached to a methoxybenzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ammoniooxy group. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(ammoniooxy)methyl]-3-methoxybenzene chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ammoniooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride
  • 3-Methoxybenzylamine
  • 3-Methoxybenzyl chloride

Uniqueness

1-[(Ammoniooxy)methyl]-3-methoxybenzene chloride is unique due to its ammoniooxy group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

(3-methoxyphenyl)methoxyazanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-3-7(5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1

InChI Key

KGZRKPDSZXMRNI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)CO[NH3+].[Cl-]

Origin of Product

United States

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